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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzoic acid

Cat. No.: B1273154

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid (CAS No. 53663-39-1)

Abstract

2-Bromo-3-methylbenzoic acid, with CAS number 53663-39-1, is a substituted aromatic
carboxylic acid of significant interest in modern organic synthesis. Its unique trifunctional
molecular architecture—featuring a carboxylic acid group, a bromine atom, and a methyl group
on a benzene ring—renders it a highly versatile building block. The strategic placement of the
bromine atom ortho to the carboxylic acid and meta to the methyl group allows for a wide range
of selective chemical transformations. This guide provides a comprehensive overview of its
physicochemical properties, established synthesis protocols, characteristic reactivity in pivotal
cross-coupling reactions, and its applications in pharmaceutical and material sciences. Detailed
experimental procedures and analytical characterization data are included to support
researchers in its practical application.

Physicochemical and Spectroscopic Profile

2-Bromo-3-methylbenzoic acid is typically supplied as an off-white or light-yellow to tan
crystalline powder.[1][2] Its stability under standard laboratory conditions and moderate
solubility in common organic solvents contribute to its utility in a variety of reaction setups.[2]

Table 1: Physicochemical Properties of 2-Bromo-3-methylbenzoic acid

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b1273154?utm_src=pdf-interest
https://www.benchchem.com/product/b1273154?utm_src=pdf-body
https://www.benchchem.com/product/b1273154?utm_src=pdf-body
https://www.benchchem.com/product/b1273154?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5240535.htm
https://www.chemimpex.com/products/27861
https://www.chemimpex.com/products/27861
https://www.benchchem.com/product/b1273154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
CAS Number 53663-39-1 [2][3][4]
Molecular Formula CsH7BroO: [2][4]
Molecular Weight 215.04 g/mol [31[4]
IUPAC Name 2-bromo-3-methylbenzoic acid [51[6]
2-Bromo-m-toluic acid, 3-
Synonyms o [21[41[5]
Methyl-2-bromobenzoic acid
Off-white to light yellow/tan
Appearance _ [11[2]
crystalline powder
Melting Point 135-138 °C [1112][3]
Purity 297-98% (by GC) [2][3]

Storage Conditions

Store at 0-8°C, keep container

well-closed

[2]

Spectroscopic Data

Definitive structural confirmation is critical. The following data serves as a reference for the
analytical characterization of 2-Bromo-3-methylbenzoic acid.

Table 2: Key Analytical Characterization Data
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Technique Data Interpretation
o (ppm): 2.49 (3H, s), 7.29 Methyl protons (s at 2.49 ppm).
H NMR (1H, t, J=7.6Hz), 7.42 (1H, d, Three distinct aromatic
J=7.2Hz), 7.70 (1H, d, protons. A broad singlet for the
J=7.6Hz), ~11-13 (1H, br s) carboxylic acid proton.[1]
Expected peaks ~170 (C=0), o ]
Characteristic shifts for the
~140 (C-CHs), ~134 (C-H), . : .
carboxylic acid, aromatic
13C NMR ~132 (C-H), ~128 (C-H), ~126

(C-COOQH), ~124 (C-Br), ~20
(CHs)

carbons (including quaternary),
and the methyl group.[7][8]

IR Spectroscopy

~2500-3300 cm~1 (broad, O-H
stretch), ~1700 cm~1 (strong,
C=0 stretch), ~1600 cm™1
(C=C aromatic stretch), ~700-
800 cm~1 (C-Br stretch)

Confirms the presence of the
carboxylic acid dimer hydrogen
bonding, carbonyl group,
aromatic ring, and carbon-
bromine bond.[7][9]

Mass Spectrometry

M* and M+2 peaks in ~1:1

ratio

The isotopic signature of
bromine (°Br and 81Br) results
in two molecular ion peaks of
nearly equal intensity,

separated by 2 m/z units.

Synthesis and Purification Methodologies

The synthesis of 2-Bromo-3-methylbenzoic acid can be approached through several

validated routes. The choice of method often depends on the availability of starting materials

and the desired scale.

Synthesis via Von-Richter Reaction from p-Nitrotoluene

This established multi-step synthesis is documented in Organic Syntheses, highlighting its

reliability.[10] It proceeds via the bromination of p-nitrotoluene, followed by a Von-Richter

reaction where a cyanide ion displaces the nitro group and subsequent hydrolysis yields the

desired carboxylic acid.
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Caption: Synthesis pathway from p-Nitrotoluene.

Step-by-Step Protocol:[10]

Part A: Preparation of 2-Bromo-4-nitrotoluene

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and separatory
funnel, combine 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.

Heat the mixture to 75-80 °C using a water bath and begin vigorous stirring.
Add 30.5 ml (0.59 mole) of bromine dropwise over 30 minutes, maintaining the temperature.

After addition is complete, continue stirring at 75-80 °C for an additional 1.5 hours.
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e Pour the hot reaction mixture into 750 ml of ice-cold 10% sodium hydroxide solution with
stirring.

o Decant the supernatant. Wash the solid residue by melting with 250 ml of glacial acetic acid,
cooling, and decanting. Repeat with 500 ml of 10% acetic acid and then 500 ml of 1%
sodium hydroxide solution.

o Collect the solid 2-bromo-4-nitrotoluene on a Bichner funnel and wash thoroughly with
water. The moist product can be used directly in the next step.

Part B: Synthesis of 2-Bromo-3-methylbenzoic acid

o Caution: This procedure evolves poisonous hydrogen cyanide and must be performed in a
well-ventilated fume hood.

 In a 5-liter round-bottomed flask, place 90 g of potassium cyanide, 900 ml of 2-
ethoxyethanol, 850 ml of water, and the moist 2-bromo-4-nitrotoluene from the previous step.

e Attach a reflux condenser and boil the mixture for 16 hours.

» To the hot, dark-red solution, add 1.5 L of water and acidify with concentrated hydrochloric
acid (Caution! HCN evolution).

e The resulting tarry solid is collected by filtration, washed with 50 ml of water, and dried.

o Pulverize the dried solid and boil under reflux for 3 hours with 500 ml of petroleum ether (b.p.
90-100°).

o Filter the hot mixture to remove insoluble materials.

 Allow the filtrate to cool to room temperature. The product, 2-bromo-3-methylbenzoic acid,
will crystallize.

o Collect the white, crystalline product by filtration. The typical yield is 7-8% based on the
starting p-nitrotoluene, with a melting point of 134-136 °C.
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Synthesis via Sandmeyer Reaction from 2-Amino-3-
methylbenzoic Acid

An alternative and often more direct route involves the diazotization of 2-amino-3-
methylbenzoic acid followed by a Sandmeyer-type reaction with a bromide source.[1]

Step-by-Step Protocol:[1]

e Mix 1.00 g of 2-amino-3-methylbenzoic acid with 8 mL of acetic acid, 4 mL of 50%
hydrobromic acid, and 16 mL of water.

e Cool the mixture in an ice bath.

» Slowly add a solution of 0.46 g of sodium nitrite in 3 mL of ice-cold water, keeping the
temperature below 5 °C.

« Stir the mixture in the ice bath for 10 minutes, monitoring the disappearance of the starting
material by TLC.

 To this diazonium salt solution, add 1.42 g of copper(l) bromide and 5 mL of water.
» Heat the reaction mixture at 50 °C for 3 hours.

e Upon completion, add water to the mixture and collect the resulting precipitate by filtration to
yield 2-bromo-3-methylbenzoic acid.

Chemical Reactivity and Synthetic Applications

The utility of 2-bromo-3-methylbenzoic acid in drug discovery and material science stems
from its capacity to undergo a variety of high-yield transformations, particularly palladium-
catalyzed cross-coupling reactions.[2]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for
constructing aryl amine bonds.[11][12] 2-Bromo-3-methylbenzoic acid is an excellent
substrate for this reaction, allowing for the synthesis of N-aryl anthranilic acid derivatives, which
are common scaffolds in anti-inflammatory drugs.[1][2]
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The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by
coordination of the amine, deprotonation by a base, and reductive elimination to yield the
product and regenerate the catalyst.[13]

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://reagents.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/list-of-reagents/preparation-of-sec-and-tert-amines/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Regeneration

Oxidative
Addition
(Ar-Br)

Ar-Pd(IT)(Br)L2

+ HNR'R"
-L,-Br-

[Ar-Pd(II)(NHR'R")L]*Br~

Ar-PA(IT(NR'R")L

Reductive
Elimination

Ar-NR'R"

Click to download full resolution via product page

Caption: Catalytic cycle for Buchwald-Hartwig Amination.
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Representative Protocol: Synthesis of N-phenyl-3-methylanthranilic acid[1]

» To areaction vessel, add 2-bromo-3-methylbenzoic acid, 1.1 equivalents of aniline, a
palladium catalyst (e.g., 2 mol% Pd(OAc)2 with a suitable phosphine ligand like XPhos), and
2.0 equivalents of a base (e.g., K2COs or Cs2CO0:3).

e Add an anhydrous, degassed solvent such as toluene or dioxane.
e Purge the vessel with an inert gas (Argon or Nitrogen) and heat the reaction to 80-110 °C.
o Monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous
acid to remove excess aniline and base.

o The organic layer is then dried, concentrated, and the product is purified by crystallization or
column chromatography.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp?)-C(sp) bond between an aryl halide
and a terminal alkyne.[14][15] This reaction is invaluable for creating complex molecular
skeletons found in natural products, pharmaceuticals, and organic materials.[16][17] The
reaction is co-catalyzed by palladium and copper(l) salts.[14]
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Caption: Catalytic cycles for Sonogashira Coupling.
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Representative Protocol:

Combine 2-bromo-3-methylbenzoic acid, 1.2 equivalents of a terminal alkyne (e.qg.,
phenylacetylene), a palladium catalyst (e.g., 2 mol% Pd(PPhs)2Cl2), and a copper co-catalyst
(e.g., 5 mol% Cul) in a flask.

Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., 3 equivalents of
triethylamine or diisopropylamine).

Degas the mixture and place it under an inert atmosphere.

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting
material is consumed.

Work-up involves filtering off the amine hydrobromide salt, concentrating the filtrate, and
purifying the residue by column chromatography.

Other Applications

Pharmaceutical Development: This compound serves as a key intermediate in synthesizing
various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] Its structure is
a precursor for molecules designed to inhibit specific biological targets.

Material Science: It is used in the production of specialty polymers and resins, where its
incorporation can enhance thermal stability and durability.[2]

Agrochemicals: It is a building block for creating new pesticides, herbicides, and plant growth
regulators.[2]

Safety, Handling, and Storage

As a laboratory chemical, 2-Bromo-3-methylbenzoic acid requires careful handling.

Table 3: GHS Hazard Information
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Hazard Class Code Statement Source(s)
Skin o
) o H315 Causes skin irritation [5][6]
Corrosion/Irritation
Serious Eye Causes serious eye
o H319 o [5][6]
Damage/Irritation irritation
Specific Target Organ May cause respirato
pEmE TSR Hass o Y oite)
Toxicity irritation

Handling and PPE:
e Use in a well-ventilated area or under a chemical fume hood.[18]

o Wear appropriate personal protective equipment (PPE), including safety glasses with side
shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

e Avoid breathing dust. If dust formation is likely, use a NIOSH-approved respirator.[19]
e Wash hands thoroughly after handling.[20]
Storage:

o Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] Recommended
storage temperature is between 0-8 °C.[2]

o Keep away from strong oxidizing agents and strong bases.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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